
6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline is not fully understood, but it is believed to involve the binding of the compound to specific target molecules. For example, as a fluorescent probe for metal ions, the compound binds to the metal ion and undergoes a conformational change that results in fluorescence emission.
As an inhibitor of PKC, the compound is believed to bind to the enzyme and prevent its activation, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific application. As a fluorescent probe for metal ions, the compound can be used to detect the presence of metal ions in biological samples, which can provide insights into various physiological processes.
As an inhibitor of PKC, the compound has been shown to have potential therapeutic effects for the treatment of various diseases. For example, inhibition of PKC has been shown to reduce cancer cell proliferation and enhance insulin sensitivity in diabetic patients.
実験室実験の利点と制限
One advantage of 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline is its selectivity for certain metal ions, which allows for specific detection in biological samples. Additionally, its potential as an inhibitor of PKC makes it a promising candidate for the development of new therapeutics.
One limitation of the compound is its potential toxicity and adverse effects on biological systems. Further research is needed to fully understand its safety profile and potential side effects.
将来の方向性
There are several future directions for research on 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline. One area of research is the development of new fluorescent probes for metal ions with improved selectivity and sensitivity.
Another area of research is the optimization of the compound as an inhibitor of PKC for the treatment of various diseases. This could involve the development of new analogs with improved potency and selectivity.
Overall, this compound is a promising compound for scientific research with potential applications in various fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
合成法
The synthesis of 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline can be achieved through several methods. One common method is the reaction of 6-methyl-2-nitroaniline with 3-pyridinecarbonitrile in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with morpholine and a carbonylating agent to yield the final product.
科学的研究の応用
6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline has been extensively studied for its potential applications in scientific research. One area of research is its use as a fluorescent probe for detecting the presence of metal ions. This compound has been shown to selectively bind to certain metal ions such as copper and zinc, and can be used to detect their presence in biological samples.
Another area of research is its potential as an inhibitor of protein kinase C (PKC), an enzyme that plays a key role in cell signaling pathways. Inhibition of PKC has been shown to have therapeutic potential for the treatment of various diseases such as cancer and diabetes.
特性
IUPAC Name |
(6-methyl-2-pyridin-3-ylquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-4-5-18-16(11-14)17(20(24)23-7-9-25-10-8-23)12-19(22-18)15-3-2-6-21-13-15/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBGEIGKCYBLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

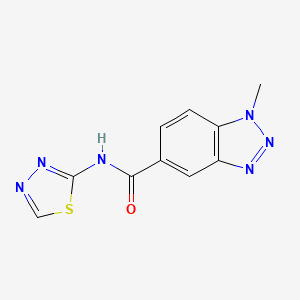
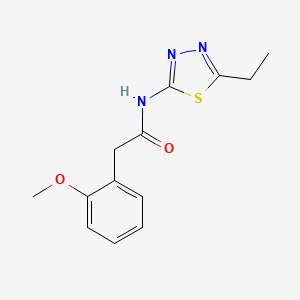
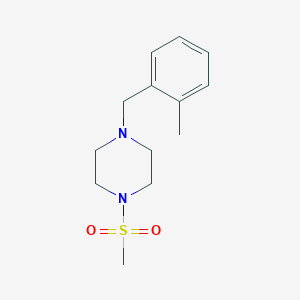
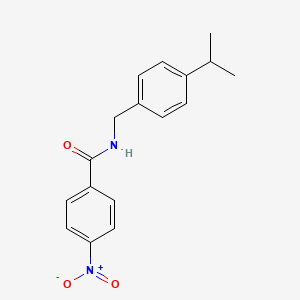
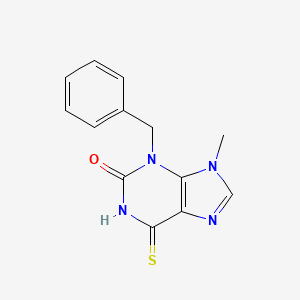
![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)
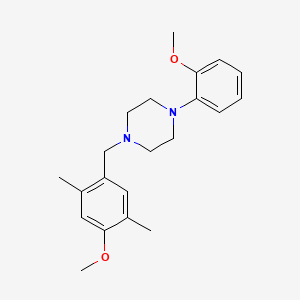
![1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)
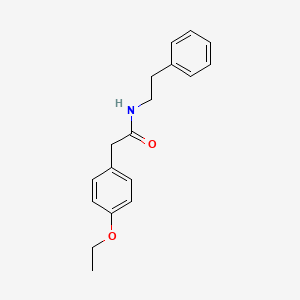
![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)
![1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5708652.png)
![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5708657.png)
![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)